N-(4-chloro-3-nitrophenyl)-2-piperazin-1-ylacetamide
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Overview
Description
N-(4-chloro-3-nitrophenyl)-2-piperazin-1-ylacetamide is a chemical compound with a complex structure that includes a piperazine ring and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-nitrophenyl)-2-piperazin-1-ylacetamide typically involves the reaction of 4-chloro-3-nitroaniline with piperazine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Step 1: Dissolving 4-chloro-3-nitroaniline in a suitable solvent such as ethanol.
Step 2: Adding piperazine to the solution and stirring the mixture at room temperature.
Step 3: Adding acetic anhydride dropwise to the reaction mixture while maintaining the temperature.
Step 4: Allowing the reaction to proceed for several hours, followed by purification of the product through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-3-nitrophenyl)-2-piperazin-1-ylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The nitro group can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the nitrogen atom.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium carbonate in methanol.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) in acidic or basic medium.
Major Products Formed
Substitution: Formation of substituted derivatives with different functional groups.
Reduction: Formation of N-(4-chloro-3-aminophenyl)-2-piperazin-1-ylacetamide.
Oxidation: Formation of various oxidized derivatives depending on the reaction conditions.
Scientific Research Applications
N-(4-chloro-3-nitrophenyl)-2-piperazin-1-ylacetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-chloro-3-nitrophenyl)-2-piperazin-1-ylacetamide involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The piperazine ring can enhance the compound’s binding affinity to various receptors or enzymes, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-3-nitrophenyl)acetamide
- 4-chloro-3-nitrophenol
- 4-chloro-2-nitroaniline
Uniqueness
N-(4-chloro-3-nitrophenyl)-2-piperazin-1-ylacetamide is unique due to the presence of both the piperazine ring and the nitrophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its structural features allow for diverse chemical modifications, enhancing its versatility in synthetic and medicinal chemistry.
Properties
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-2-piperazin-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN4O3/c13-10-2-1-9(7-11(10)17(19)20)15-12(18)8-16-5-3-14-4-6-16/h1-2,7,14H,3-6,8H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYAUYIMWCFEFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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